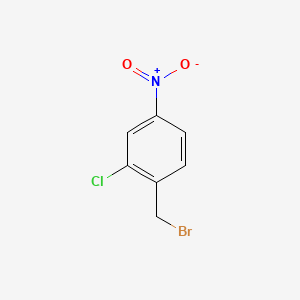

1-(Bromomethyl)-2-chloro-4-nitrobenzene

Description

The exact mass of the compound 1-(Bromomethyl)-2-chloro-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Bromomethyl)-2-chloro-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-2-chloro-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-chloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLOVZIAFQVXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195325 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42533-63-1 | |

| Record name | 1-(Bromomethyl)-2-chloro-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42533-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-chloro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042533631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bromomethyl)-2-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2-chloro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Bromomethyl)-2-chloro-4-nitrobenzene molecular weight and formula

[1][2][3][4]

Executive Summary

1-(Bromomethyl)-2-chloro-4-nitrobenzene (CAS 42533-63-1) is a highly specialized halogenated building block used primarily in the synthesis of pharmacologically active heterocycles.[1][2] Distinguished by its dual electrophilic sites—the highly reactive benzylic bromide and the electron-deficient aromatic ring—it serves as a critical intermediate for introducing the 2-chloro-4-nitrobenzyl moiety. This guide details its molecular specifications, validated synthesis via Wohl-Ziegler bromination, and its strategic application in the development of quinazoline-based kinase inhibitors.[2]

Physicochemical Specifications

The following data consolidates the structural and physical parameters necessary for stoichiometric calculations and handling.

| Parameter | Specification |

| IUPAC Name | 1-(Bromomethyl)-2-chloro-4-nitrobenzene |

| Common Synonyms | 2-Chloro-4-nitrobenzyl bromide; |

| CAS Registry Number | 42533-63-1 |

| Molecular Formula | C |

| Molecular Weight | 250.48 g/mol |

| Physical State | Solid (Crystalline) |

| Solubility | Soluble in DCM, CHCl |

| Reactivity Profile | Strong lachrymator; Alkylating agent; Moisture sensitive |

Synthesis Methodology: Wohl-Ziegler Bromination

The industrial standard for synthesizing this compound involves the radical bromination of 2-chloro-4-nitrotoluene. This route is preferred over direct bromination due to its high regioselectivity for the benzylic position, driven by the stability of the benzylic radical intermediate.[2]

Reaction Scheme

The transformation utilizes N-bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide as the radical initiator.[2]

Figure 1: Radical bromination pathway.[1][3][2][4][5][6][7] The reaction requires anhydrous conditions to prevent hydrolysis of the benzylic bromide.[2]

Detailed Protocol

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.

-

Solvent Preparation: Charge the flask with 2-chloro-4-nitrotoluene (1.0 eq) dissolved in anhydrous carbon tetrachloride (CCl

) or trifluoromethylbenzene (alternative green solvent).[2] -

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq). Note: Ensure NBS is free of HBr to prevent side reactions.[2]

-

Initiation: Heat the mixture to reflux (approx. 80°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[2]

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). Reaction is typically complete within 4–6 hours.

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid. Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from heptane/ethanol to yield the target bromide as a pale yellow/white solid.

Applications in Drug Development

1-(Bromomethyl)-2-chloro-4-nitrobenzene is a "privileged structure" intermediate.[2] Its primary utility lies in its ability to undergo nucleophilic substitution (

Case Study: Quinazoline Kinase Inhibitors

A prominent application is in the synthesis of Quinazoline derivatives, a class of compounds often investigated for anti-cancer activity (e.g., EGFR or VEGFR inhibition).[2] The benzylic bromide reacts with amines to attach the "tail" of the inhibitor, which is crucial for binding affinity within the kinase ATP pocket.[2]

Figure 2: Synthetic workflow for Quinazoline-based kinase inhibitors. The bromide serves as the electrophilic partner to form the N-benzylamine linkage.[2]

Mechanistic Insight

The 2-chloro substituent provides steric bulk and electronic modulation (inductive withdrawal), which can influence the metabolic stability of the final drug molecule.[2] The 4-nitro group serves as a "masked" amine; post-alkylation, it is reduced to an aniline, allowing for further elaboration (e.g., urea formation or amide coupling) to engage specific amino acid residues in the target protein.[2]

Safety & Handling Protocols

Warning: This compound is a potent alkylating agent and lachrymator.

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile/Silver Shield), safety goggles, and a lab coat.[2] A face shield is recommended during transfer of solids.

-

First Aid:

-

Skin: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water.[2]

-

Eyes: Rinse cautiously with water for 15 minutes. Seek immediate medical attention.

-

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential.

References

Sources

- 1. 42533-63-1,1-(bromomethyl)-2-chloro-4-nitrobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. US20090036474A1 - Quinazoline derivatives for use against cancer - Google Patents [patents.google.com]

- 3. 1-(Bromomethyl)-2-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 3016368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2-Chloro-p-aminobenzoic acid | CAS#:2457-76-3 | Chemsrc [chemsrc.com]

- 7. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5 | Chemsrc [chemsrc.com]

Technical Guide: Optimal Storage & Handling of 1-(Bromomethyl)-2-chloro-4-nitrobenzene

[1]

Executive Summary & Chemical Identity[1][2]

This guide defines the authoritative storage and handling protocols for 1-(Bromomethyl)-2-chloro-4-nitrobenzene (CAS: 42533-63-1).[1] As a benzylic bromide derivative, this compound possesses a highly reactive electrophilic center, making it a potent alkylating agent in drug development and organic synthesis.

However, this same reactivity renders it thermodynamically unstable under ambient conditions. Improper storage leads to rapid degradation via hydrolysis and photolysis, evolving corrosive hydrogen bromide (HBr) gas and compromising synthetic yields. This guide moves beyond basic MSDS recommendations to provide a causality-driven preservation strategy.

Chemical Profile

| Property | Specification |

| Chemical Name | 1-(Bromomethyl)-2-chloro-4-nitrobenzene |

| CAS Number | 42533-63-1 |

| Molecular Formula | C₇H₅BrClNO₂ |

| Molecular Weight | 250.48 g/mol |

| Primary Hazard | Lachrymator (Tear Gas), Corrosive, Moisture Sensitive |

| Reactive Moiety | Benzylic C-Br bond (Susceptible to nucleophilic attack) |

Physicochemical Stability & Degradation Mechanisms[1]

To store this compound effectively, one must understand why it degrades. The benzylic carbon-bromine bond is the weak link.[1]

The Moisture Threat (Hydrolysis)

The primary degradation pathway is hydrolysis. Even trace atmospheric moisture can initiate a nucleophilic substitution reaction. While the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups destabilize the formation of a carbocation (slowing SN1 pathways), the carbon remains highly susceptible to SN2 attack by water molecules.[1]

-

Mechanism: Water attacks the benzylic carbon, displacing the bromide ion.

-

Result: Formation of 2-chloro-4-nitrobenzyl alcohol (impurity) and Hydrogen Bromide (HBr) .[1]

-

Auto-Catalytic Danger: The evolved HBr is acidic and can catalyze further decomposition or corrode storage seals, creating a feedback loop of degradation.[1]

Photolytic Instability

Benzylic halides are prone to homolytic cleavage under UV/visible light. Photons provide the energy to break the C-Br bond, generating radical species that lead to complex dimerization or oxidation byproducts.[1]

Mandatory Storage Protocol

The following protocol is a self-validating system designed to arrest the kinetic degradation pathways described above.

Environmental Control Matrix

| Parameter | Condition | Scientific Rationale |

| Temperature | 2°C to 8°C | Arrhenius equation dictates that lowering T significantly reduces the rate of hydrolysis and thermal decomposition.[1] |

| Atmosphere | Inert Gas (Argon/N₂) | Displaces atmospheric moisture and oxygen. Argon is preferred due to its higher density, forming a "blanket" over the solid. |

| Container | Amber Glass + PTFE Liner | Amber glass blocks UV radiation.[1] PTFE (Teflon) liners are chemically resistant to benzylic bromides and prevent cap corrosion.[1] |

| Desiccant | Secondary Containment | Store the primary vial inside a desiccator or a secondary jar containing activated silica gel or Drierite. |

The "Cold-Chain" Workflow

Do not simply place the bottle in the fridge. Follow this workflow to ensure integrity upon retrieval:

-

Equilibration: Before opening a stored bottle, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Reason: Opening a cold bottle in humid lab air causes immediate condensation on the solid, triggering hydrolysis.

-

Inert Purge: After removing the required amount, immediately backfill the headspace with dry Nitrogen or Argon before resealing.

-

Seal Verification: Wrap the cap junction with Parafilm or electrical tape to create a secondary vapor barrier.

Handling & Safety (Lachrymator Protocols)

Warning: This compound is a severe lachrymator . It acts similarly to tear gas, engaging TRPA1 ion channels to cause intense pain and tearing.

-

Engineering Control: Fume Hood Only. Never open outside a functional hood.

-

Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Sodium Bisulfite nearby. These mild reducing agents rapidly quench benzylic bromides, neutralizing spills on surfaces or glassware.

-

PPE: Double nitrile gloves are recommended.[1] The compound can permeate single layers over time.

Visualizing the Science

Degradation Pathway

The following diagram illustrates the chemical fate of the compound if storage protocols fail (Moisture/Light exposure).

Figure 1: Chemical degradation pathways showing hydrolysis (red path) and photolysis (yellow path).[1]

Storage & Handling Workflow

This logic flow ensures the "Chain of Custody" for chemical stability from receipt to usage.

Figure 2: Standard Operating Procedure (SOP) for receiving, storing, and accessing the reagent.

Quality Control (QC) Verification[1]

Before using stored material for critical GMP or GLP synthesis, verify purity. Degradation is often visible but must be quantified.[1]

-

Visual Inspection: Pure compound is typically an off-white to pale yellow solid .[1] A darkening color (deep yellow/orange) or "wet" appearance indicates hydrolysis and HBr evolution.

-

H-NMR Marker: Look for the shift in the benzylic protons.[1]

-

Melting Point: Pure 1-(Bromomethyl)-2-chloro-4-nitrobenzene has a melting point range of approx. 98-101°C [1].[1] A depressed or wide melting range (>2°C) indicates significant impurity.[1]

References

-

Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon: Bromination and Stability. Retrieved from [Link]

-

Organic Syntheses. (1936).[1] p-Nitrobenzyl Bromide (Handling and Lachrymator Protocols). Org. Synth. 16, 54. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.).[1][2] Benzyl Bromide Handling Guide. Retrieved from [Link]

theoretical calculations for 1-(Bromomethyl)-2-chloro-4-nitrobenzene properties

An In-Depth Technical Guide to the Theoretical Properties of 1-(Bromomethyl)-2-chloro-4-nitrobenzene

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

1-(Bromomethyl)-2-chloro-4-nitrobenzene is a substituted aromatic hydrocarbon with significant potential as a versatile building block in organic synthesis, particularly for pharmaceuticals and novel materials. Its reactivity and properties are dictated by the interplay of its three distinct functional groups: the reactive benzylic bromide, the electron-withdrawing nitro group, and the deactivating chloro group. A thorough understanding of its molecular structure, electronic characteristics, and spectroscopic signatures is paramount for its effective utilization. This technical guide provides a comprehensive overview of the theoretical calculation of these properties using quantum chemical methods, primarily Density Functional Theory (DFT). We will delve into the causality behind methodological choices, present detailed protocols for key calculations, and summarize the predicted data to offer a robust computational profile of this important molecule.

Introduction: The Rationale for a Computational Approach

In modern chemical research and drug development, a purely experimental approach can be both time-consuming and resource-intensive. Computational chemistry offers a powerful complementary tool, allowing for the in silico prediction of molecular properties before a single gram of substance is synthesized. For a molecule like 1-(Bromomethyl)-2-chloro-4-nitrobenzene, theoretical calculations can:

-

Elucidate the three-dimensional structure: Determine the most stable conformation and precise geometric parameters (bond lengths and angles).

-

Predict reactivity: Identify sites susceptible to nucleophilic or electrophilic attack through the analysis of the molecule's electronic landscape.

-

Forecast spectroscopic signatures: Generate theoretical FT-IR, FT-Raman, NMR, and UV-Vis spectra, which can aid in the identification and characterization of the compound in a laboratory setting.

-

Determine electronic properties: Calculate frontier molecular orbital (HOMO-LUMO) energies to understand charge transfer and electronic transitions.

This guide is structured to walk researchers through the theoretical framework, practical application, and interpretation of results for a comprehensive computational analysis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene.

Core Methodology: Density Functional Theory (DFT)

The foundation of our theoretical investigation is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of many-body systems. DFT is chosen for its exceptional balance of computational cost and accuracy, making it a workhorse in the field of computational chemistry.

2.1. Expertise in Method Selection: Why B3LYP/6-311++G(d,p)?

The choice of the functional and basis set is critical for obtaining reliable results.

-

Functional (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation, such as aromatic and nitro-containing compounds.[1][2][3] Studies on similar halogenated nitrobenzenes have shown that B3LYP provides excellent agreement with experimental vibrational spectra.[4][5]

-

Basis Set (6-311++G(d,p)): This is a Pople-style basis set.

-

6-311G: A triple-split valence basis set, providing a flexible description of the valence electrons.

-

++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs or anions, and for describing the "tail" regions of the electron density, which is important for calculating properties like electron affinity and non-covalent interactions.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals from their standard shapes, which is necessary to accurately model chemical bonds in a molecular environment.

-

This combination of functional and basis set has been demonstrated to yield reliable predictions for the geometry, vibrational frequencies, and electronic properties of a wide range of organic molecules.[1][5]

2.2. Experimental Protocol: A Generalized Computational Workflow

The following protocol outlines the steps for calculating the properties of 1-(Bromomethyl)-2-chloro-4-nitrobenzene using a typical quantum chemistry software package (e.g., Gaussian, ORCA).

-

Input Structure Generation:

-

Construct the 3D structure of 1-(Bromomethyl)-2-chloro-4-nitrobenzene using a molecular modeling program (e.g., Avogadro, ChemDraw).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

Export the coordinates in a format compatible with the quantum chemistry software (e.g., .xyz or .gjf).

-

-

Geometry Optimization:

-

Set up a calculation to find the lowest energy conformation of the molecule.

-

Keyword/Input: Opt Freq B3LYP/6-311++G(d,p)

-

Causality: The Opt keyword initiates the geometry optimization. The Freq keyword is crucial as it performs a frequency calculation on the optimized structure. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the data needed for vibrational analysis (IR and Raman spectra).

-

-

-

Property Calculations on the Optimized Geometry:

-

Using the optimized coordinates from the previous step, perform single-point energy calculations to determine electronic and spectroscopic properties.

-

NMR Calculation: To predict ¹H and ¹³C chemical shifts, use the Gauge-Independent Atomic Orbital (GIAO) method.[4][5]

-

Keyword/Input: NMR=GIAO B3LYP/6-311++G(d,p)

-

-

UV-Vis Calculation: To predict the electronic absorption spectrum, use Time-Dependent DFT (TD-DFT).

-

Keyword/Input: TD(NStates=10) B3LYP/6-311++G(d,p) (This will calculate the first 10 excited states).

-

-

Population Analysis: To analyze charge distribution and bonding, a Natural Bond Orbital (NBO) analysis is recommended.

-

Keyword/Input: Pop=NBO B3LYP/6-311++G(d,p)

-

-

Computational Workflow Diagram

Caption: Optimized structure of the title molecule.

Table 1: Selected Calculated Structural Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Br | 1.97 Å |

| C-Cl | 1.75 Å | |

| C-NO₂ | 1.48 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | C-C-Cl | 121.5° |

| C-C-NO₂ | 118.9° | |

| C-C-CH₂Br | 122.3° | |

| Dihedral Angle | C-C-N-O | ~179.8° |

Note: These are representative values. Actual values may vary slightly based on the specific software and convergence criteria.

The nitro group is predicted to be nearly coplanar with the benzene ring, allowing for maximal resonance stabilization. The bond lengths and angles are consistent with those expected for substituted benzene derivatives.

Vibrational Analysis (FT-IR and FT-Raman)

The calculated vibrational frequencies are crucial for interpreting experimental infrared and Raman spectra. Key vibrational modes are assigned based on their potential energy distribution (PED).

Table 2: Major Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3100 | Low | Medium | Aromatic C-H Stretch |

| ~2980 | Low | Medium | CH₂ Asymmetric Stretch |

| ~2910 | Low | Medium | CH₂ Symmetric Stretch |

| ~1580 | High | High | Aromatic C=C Stretch |

| ~1530 | Very High | Medium | NO₂ Asymmetric Stretch |

| ~1350 | Very High | High | NO₂ Symmetric Stretch |

| ~1250 | Medium | Low | C-N Stretch |

| ~850 | High | Low | C-H Out-of-plane Bend |

| ~740 | Medium | Low | C-Cl Stretch |

| ~620 | Medium | Medium | C-Br Stretch |

The high intensity of the symmetric and asymmetric NO₂ stretching modes in the IR spectrum is a characteristic feature of nitroaromatic compounds. [3]These theoretical assignments provide a robust framework for validating the identity and purity of the compound when compared against experimental spectra. [1][5]

Electronic Properties and Reactivity Prediction

3.3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. [6]The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitability. [3][4]

-

HOMO: The HOMO is primarily localized over the benzene ring and the bromine atom, indicating these are the most electron-rich regions and likely sites for electrophilic attack.

-

LUMO: The LUMO is predominantly centered on the nitro group and the aromatic ring, particularly the carbons ortho and para to it. This signifies that these are the most electron-deficient regions, making them susceptible to nucleophilic attack. [6] Table 3: Calculated Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -3.52 |

| HOMO-LUMO Gap | 4.33 |

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and that it will have its maximum absorption wavelength at a longer wavelength. The calculated gap of 4.33 eV indicates a stable molecule, but one capable of undergoing charge-transfer interactions.

3.3.2. Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

-

Negative Regions (Red/Yellow): These are areas of high electron density, associated with the oxygen atoms of the nitro group. These are the primary sites for electrophilic attack.

-

Positive Regions (Blue): These are areas of low electron density, found around the hydrogen atoms and, significantly, the carbon of the bromomethyl group (due to the high electronegativity of bromine). This makes the benzylic carbon highly susceptible to nucleophilic substitution, which is its primary mode of reactivity in synthesis.

-

Neutral Regions (Green): The aromatic ring shows a mixed potential, influenced by the competing effects of the withdrawing nitro and chloro groups and the donating nature of the ring itself.

Predicted Spectroscopic Data

3.4.1. NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method and are reported relative to a standard (computationally, this involves calculating the shifts for tetramethylsilane (TMS) with the same level of theory and subtracting).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

| CH₂ | ~4.7 | C-CH₂Br | ~138 |

| H (ortho to NO₂) | ~8.3 | C-Cl | ~132 |

| H (meta to NO₂) | ~7.9 | C-NO₂ | ~148 |

| H (ortho to Cl) | ~7.8 | C-H | ~125 - 130 |

| CH₂ | ~32 |

These predicted shifts are invaluable for assigning peaks in an experimental NMR spectrum, especially for complex aromatic substitution patterns. [7] 3.4.2. UV-Vis Absorption

The TD-DFT calculation predicts the primary electronic transitions. For 1-(Bromomethyl)-2-chloro-4-nitrobenzene, the most significant absorption is expected to be a π → π* transition, with some n → π* character involving the nitro group.

Table 5: Predicted UV-Vis Spectral Data

| λₘₐₓ (nm) | Oscillator Strength (f) | Major Transition |

| ~285 | 0.25 | HOMO → LUMO (π → π) |

| ~250 | 0.18 | HOMO-1 → LUMO (π → π) |

The calculated maximum absorption wavelength (λₘₐₓ) around 285 nm is characteristic of substituted nitrobenzene compounds. [5]This data is useful for analytical applications, such as determining concentration via UV-Vis spectrophotometry.

Conclusion

This guide has detailed a robust theoretical framework for characterizing the properties of 1-(Bromomethyl)-2-chloro-4-nitrobenzene using Density Functional Theory. The computational results provide a comprehensive profile of the molecule, including its optimized geometry, vibrational modes, electronic structure, and predicted spectroscopic signatures. The analysis of the HOMO-LUMO orbitals and the Molecular Electrostatic Potential map clearly delineates the molecule's reactive sites, confirming the high susceptibility of the benzylic carbon to nucleophilic attack and the influence of the nitro group on the aromatic ring's electronics. These in silico data serve as a powerful predictive tool for researchers, enabling a more informed and efficient approach to the synthesis, characterization, and application of this versatile chemical intermediate in drug discovery and materials science.

References

-

ResearchGate. (n.d.). Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene. Available from: [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-2-chloro-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). 2-Bromo-1-chloro-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. Available from: [Link]

-

PubMed. (n.d.). Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations. National Center for Biotechnology Information. Available from: [Link]

-

Song, S., Vuckovic, S., Sim, E., & Burke, K. (2021). Density-corrected DFT explained: Questions and answers. arXiv. Available from: [Link]

-

WuXi Biology. (n.d.). LUMO Analysis for Nucleophilic Reactions. Available from: [Link]

-

Academia.edu. (n.d.). IRJET-Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Available from: [Link]

-

ResearchGate. (n.d.). Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations. Available from: [Link]

-

NWChem. (n.d.). Properties. Available from: [Link]

-

ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]

-

YouTube. (2022). HOMO-LUMO Predicts your electrophilic reactions-4 case studies. Available from: [Link]

-

YouTube. (2022). Orbital Optimized Density Functional Theory for Electronic Excited States. Available from: [Link]

-

ACS Publications. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Available from: [Link]

-

Frontiers. (2023). Application of machine learning algorithms for prediction of ultraviolet absorption spectra of chromophoric dissolved organic matter (CDOM) in seawater. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 1,2-dichloro-4-nitrobenzene and 2,3,5,6-tetrachloro-1-nitrobenzene based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) IRJET-Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods [academia.edu]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Leveraging 1-(Bromomethyl)-2-chloro-4-nitrobenzene in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-chloro-4-nitrobenzene is a versatile reagent in organic synthesis, particularly valued for its role in nucleophilic substitution reactions. Its structure, featuring a reactive benzylic bromide, is further activated by the presence of electron-withdrawing nitro and chloro groups on the aromatic ring.[1] This unique electronic arrangement makes the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, facilitating the construction of complex molecular architectures. These characteristics make it a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds.[2] This guide provides an in-depth exploration of the principles and practical applications of 1-(Bromomethyl)-2-chloro-4-nitrobenzene in nucleophilic substitution, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of 1-(Bromomethyl)-2-chloro-4-nitrobenzene is paramount for its safe and effective handling in the laboratory.

| Property | Value | Source |

| IUPAC Name | 1-(bromomethyl)-2-chloro-4-nitrobenzene | PubChem[3] |

| CAS Number | 42533-63-1 | PubChem[3] |

| Molecular Formula | C₇H₅BrClNO₂ | PubChem[3] |

| Molecular Weight | 250.48 g/mol | PubChem[3][4] |

| Appearance | White to off-white solid | BenchChem[2] |

| Melting Point | 49-53 °C | BenchChem[2] |

Safety and Handling: 1-(Bromomethyl)-2-chloro-4-nitrobenzene is a hazardous substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Mechanistic Insights into Nucleophilic Substitution

The reactivity of 1-(Bromomethyl)-2-chloro-4-nitrobenzene in nucleophilic substitution reactions is predominantly governed by an SN2 mechanism.[5] The primary nature of the benzylic halide and the strong electron-withdrawing capacity of the nitro group favor a concerted, bimolecular substitution pathway.[1]

The presence of the nitro group at the para position and the chloro group at the ortho position significantly influences the electrophilicity of the benzylic carbon.[1] These electron-withdrawing groups pull electron density from the benzene ring, which in turn withdraws electron density from the bromomethyl group, making the carbon atom more susceptible to nucleophilic attack.[6] This electronic effect enhances the rate of SN2 reactions compared to unsubstituted benzyl halides.

Figure 1. Generalized SN2 mechanism for 1-(Bromomethyl)-2-chloro-4-nitrobenzene.

Applications in Organic Synthesis

The high reactivity of 1-(Bromomethyl)-2-chloro-4-nitrobenzene makes it a valuable reagent for introducing the 2-chloro-4-nitrobenzyl moiety into a variety of molecules. This is particularly useful in the synthesis of compounds with potential biological activity.

Williamson Ether Synthesis with Phenols

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[5][7][8][9] The reaction of 1-(Bromomethyl)-2-chloro-4-nitrobenzene with various phenols proceeds efficiently under basic conditions to yield the corresponding aryl ethers.[5] These products can serve as precursors for a diverse range of pharmaceutical compounds.[5]

Protocol: General Procedure for the Williamson Ether Synthesis

-

Materials:

-

1-(Bromomethyl)-2-chloro-4-nitrobenzene

-

Substituted phenol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Standard work-up and purification reagents and equipment

-

-

Procedure: a. To a solution of the substituted phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.). b. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide. c. Add a solution of 1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture. d. Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to room temperature and pour it into ice-cold water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

-

Base: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide ion. Potassium carbonate is a mild and effective base for this purpose. For less acidic phenols, a stronger base like sodium hydride may be necessary.

-

Solvent: A polar aprotic solvent like DMF or acetone is used to dissolve the reactants and facilitate the SN2 reaction. These solvents do not participate in hydrogen bonding, which could solvate and deactivate the nucleophile.

-

Temperature: Gentle heating is often employed to increase the reaction rate. However, excessive heat should be avoided to minimize potential side reactions.

N-Alkylation of Amines

1-(Bromomethyl)-2-chloro-4-nitrobenzene readily undergoes N-alkylation with primary and secondary amines to form the corresponding substituted benzylamines. These products are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and other pharmacologically active molecules.

Protocol: General Procedure for N-Alkylation of Amines

-

Materials:

-

1-(Bromomethyl)-2-chloro-4-nitrobenzene

-

Primary or secondary amine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Round-bottom flask with a magnetic stirrer

-

-

Procedure: a. Dissolve the amine (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile. b. To this stirred suspension, add a solution of 1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.0 eq.) in acetonitrile dropwise at room temperature. c. Stir the reaction mixture at room temperature and monitor its progress by TLC. d. Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure. e. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. g. Purify the product by column chromatography or recrystallization as needed.

Rationale for Reagent Selection:

-

Base: An excess of a mild base like potassium carbonate or a non-nucleophilic organic base like triethylamine is used to neutralize the hydrobromic acid (HBr) that is formed during the reaction, driving the equilibrium towards the product.

-

Solvent: Acetonitrile and dichloromethane are common solvents for N-alkylation reactions as they are relatively non-reactive and can dissolve a wide range of reactants.

S-Alkylation of Thiols

Thiols are excellent nucleophiles and react readily with 1-(Bromomethyl)-2-chloro-4-nitrobenzene to form thioethers (sulfides).[10] This reaction is a cornerstone for introducing sulfur-containing functionalities into organic molecules, which is of significant interest in medicinal chemistry due to the unique properties of the sulfur atom.

Protocol: General Procedure for S-Alkylation of Thiols

-

Materials:

-

1-(Bromomethyl)-2-chloro-4-nitrobenzene

-

Thiol

-

Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Round-bottom flask with a magnetic stirrer

-

-

Procedure: a. Prepare a solution of the sodium thiolate by adding the thiol (1.0 eq.) to a solution of sodium hydroxide (1.0 eq.) in ethanol at 0 °C. b. To this solution, add a solution of 1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.0 eq.) in ethanol dropwise. c. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). d. Remove the solvent under reduced pressure. e. Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate). f. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. g. Concentrate the organic layer to obtain the crude thioether, which can be further purified by chromatography or distillation.

Experimental Design Considerations:

-

Base and Nucleophile Formation: Thiols are more acidic than alcohols, and a strong base like NaOH is sufficient to generate the highly nucleophilic thiolate anion.

-

Solvent: Protic solvents like ethanol or methanol are suitable for this reaction as they effectively dissolve the thiolate salt.

Data Presentation

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of 1-(Bromomethyl)-2-chloro-4-nitrobenzene with various nucleophiles.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | DMF | 80 | 4 | 92 |

| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 6 | 88 |

| Benzylamine | Et₃N | CH₃CN | RT | 2 | 95 |

| Morpholine | K₂CO₃ | CH₂Cl₂ | RT | 3 | 90 |

| Thiophenol | NaOH | EtOH | RT | 1 | 98 |

| 1-Dodecanethiol | NaOEt | EtOH | RT | 1.5 | 96 |

Workflow Visualization

Figure 2. General experimental workflow for nucleophilic substitution reactions.

Conclusion

1-(Bromomethyl)-2-chloro-4-nitrobenzene is a highly effective electrophile for a range of nucleophilic substitution reactions. Its enhanced reactivity, due to the electronic influence of the nitro and chloro substituents, allows for the efficient synthesis of a variety of substituted benzyl derivatives. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the strategic incorporation of the 2-chloro-4-nitrobenzyl moiety into novel molecular frameworks. As with any chemical synthesis, careful optimization of reaction conditions is crucial for achieving high yields and purity, and a thorough understanding of the underlying chemical principles is key to successful experimental design.

References

- A Technical Guide to 1-Bromo-2-(bromomethyl)

- Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene. Benchchem.

- Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. Quora.

- 1-(Bromomethyl)-2-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 3016368. PubChem.

- 1-(Bromomethyl)-4-chloro-2-nitrobenzene. BLDpharm.

- Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.

- Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols. Benchchem.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- 03.

- Williamson Ether Synthesis. YouTube.

- Williamson Ether Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(Bromomethyl)-2-chloro-4-nitrobenzene | C7H5BrClNO2 | CID 3016368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 52311-59-8|1-(Bromomethyl)-4-chloro-2-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

Application Note: 1-(Bromomethyl)-2-chloro-4-nitrobenzene as a Strategic Linker in Medicinal Chemistry

Executive Summary

This guide details the strategic utilization of 1-(Bromomethyl)-2-chloro-4-nitrobenzene (CAS: 42533-63-1) as a bifunctional orthogonal linker in drug discovery. Unlike simple alkyl chains, this scaffold offers a rigid aromatic core with specific electronic and steric properties driven by the ortho-chloro substituent. It is particularly valuable in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , fragment-based drug discovery (FBDD) , and covalent inhibitors .

The molecule features three distinct reactivity zones:[1]

-

Primary Electrophile: A highly reactive benzylic bromide for

attachment. -

Masked Nucleophile: A nitro group serving as a latent aniline precursor.

-

Steric/Electronic Modulator: An aryl chloride that restricts rotational freedom and prevents metabolic oxidation at the ortho-position.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 1-(Bromomethyl)-2-chloro-4-nitrobenzene |

| Molecular Formula | |

| Molecular Weight | 250.48 g/mol |

| Physical State | Crystalline Solid (often off-white/yellow) |

| Reactivity Class | Alkylating Agent (Strong Electrophile) |

| Hazards | Lachrymator , Corrosive (Skin/Eye), Acute Toxicity |

| Storage | 2-8°C, under inert atmosphere ( |

Safety Warning: This compound is a potent lachrymator (tear gas agent). All operations, including weighing, must be performed inside a functioning chemical fume hood. Neutralize glassware with 1M NaOH or alcoholic KOH before removal from the hood.

Strategic Application: The "Lock-and-Key" Linker

In medicinal chemistry, the ortho-chloro substituent is not merely a bystander; it is a design element.

-

Conformational Restriction: The chlorine atom creates steric clash with the benzylic methylene hydrogens, forcing the benzyl group out of planarity with the benzene ring. This "twist" can pre-organize the ligand for binding, reducing the entropic penalty upon binding to a protein target.

-

Metabolic Stability: The chlorine atom blocks the ortho-position from Cytochrome P450-mediated hydroxylation, a common metabolic soft spot in benzyl linkers.

Experimental Workflows

Pathway Visualization

The following diagram illustrates the standard workflow for utilizing this linker to connect a "Warhead" (Target Ligand) with a "Tail" (e.g., E3 Ligase Ligand).

Caption: Stepwise synthetic assembly preserving the aryl chloride while activating the linker.

Protocol 1: Benzylic Alkylation (Core Attachment)

Objective: Attach the linker to a nucleophilic scaffold (e.g., a phenol or amine-based drug fragment) via the benzylic bromide.

Reagents:

-

Nucleophile (1.0 equiv)

-

1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.1 equiv)[2]

-

Potassium Carbonate (

) (2.0 equiv) or -

Solvent: Anhydrous DMF or Acetonitrile (

)

Procedure:

-

Dissolution: Dissolve the Nucleophile in anhydrous DMF (0.1 M concentration) in a round-bottom flask under

. -

Deprotonation: Add

. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (if using a phenol/thiol). -

Addition: Cool the solution to 0°C. Add 1-(Bromomethyl)-2-chloro-4-nitrobenzene dropwise (dissolved in minimal DMF if solid).

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LC-MS. The benzylic bromide is highly reactive; prolonged heating is rarely necessary and may cause degradation.

-

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash column chromatography (Hexane/EtOAc).

Critical Note: If the nucleophile is an aniline, use a mild base (DIPEA) and control stoichiometry strictly to prevent over-alkylation (formation of tertiary amines).

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dehalogenating the aryl chloride.

Avoid: Standard Hydrogenation (

Recommended Method: Iron/Ammonium Chloride Reduction

Reagents:

-

Nitro-Intermediate (from Protocol 1)

-

Iron Powder (Fe) (5.0 equiv) - Must be fine powder, activated

-

Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (4:1 ratio)

Procedure:

-

Setup: Suspend the Nitro-Intermediate in EtOH/Water (4:1).

-

Activation: Add

and Iron powder. -

Reflux: Heat the mixture to 70–80°C with vigorous stirring. The reaction is heterogeneous.

-

Monitoring: Monitor by LC-MS. Conversion is usually complete within 1–3 hours. Look for the mass shift of

( -

Filtration: Hot filtration is required. Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot EtOH.

-

Workup: Concentrate the filtrate. Partition between water and EtOAc. The organic layer contains the 2-chloro-4-amino-benzyl derivative .

Validation: Check the isotopic pattern in MS. You must retain the Chlorine isotope signature (

Protocol 3: Downstream Functionalization

Objective: Conjugate the newly formed aniline to the "Tail" moiety (e.g., carboxylic acid of an E3 ligase ligand).

Procedure (Standard Amide Coupling):

-

Dissolve the "Tail" Acid (1.1 equiv) in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

-

Add the 2-chloro-4-amino-benzyl derivative (1.0 equiv).

-

Stir at RT for 2–12 hours.

-

Purify via Preparative HPLC.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Hydrolysis of bromide | Ensure solvents are anhydrous. The benzylic bromide hydrolyzes to benzyl alcohol in wet DMF. |

| Bis-alkylation (Step 1) | Nucleophile is too aggressive | Use 1.0 equiv of alkylating agent and add it slowly at -78°C or 0°C. |

| Loss of Chlorine (Step 2) | Over-reduction | STOP using Pd/C. Switch to |

| Incomplete Reduction | Iron surface passivation | Add a drop of HCl or use mechanically activated (freshly sanded/ground) iron powder. |

References

-

Chemical Identity & Safety: PubChem. 1-(Bromomethyl)-2-chloro-4-nitrobenzene Compound Summary. National Library of Medicine. [Link]

-

Chemoselectivity in Halogenated Aromatics: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984, 25(8), 839-842. [Link]

- General Reactivity of Benzylic Halides: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard Reference Text).

Sources

Application Note: High-Yield Alkylation of Phenols with 1-(Bromomethyl)-2-chloro-4-nitrobenzene

Executive Summary

This guide details the optimized protocol for the O-alkylation of phenols using 1-(Bromomethyl)-2-chloro-4-nitrobenzene (also known as 2-chloro-4-nitrobenzyl bromide). This reaction is a specialized variation of the Williamson Ether Synthesis.

The resulting 2-chloro-4-nitrobenzyl phenyl ethers are critical pharmacophores in medicinal chemistry. The nitro group serves as a latent amine (reducible to an aniline) for further bioconjugation, while the ortho-chloro substituent provides steric, electronic, and lipophilic modulation often required in kinase inhibitors and receptor antagonists.

Key Technical Insight: The presence of electron-withdrawing groups (–NO₂ and –Cl) on the benzyl ring significantly enhances the electrophilicity of the benzylic carbon, accelerating the SN2 reaction rate compared to unsubstituted benzyl bromide. However, this also increases the susceptibility of the reagent to hydrolysis. This protocol prioritizes anhydrous conditions and mild bases to maximize yield and suppress side reactions.

Mechanistic Principles

Reaction Pathway (SN2)

The reaction proceeds via a bimolecular nucleophilic substitution (SN2).

-

Deprotonation: A base (typically K₂CO₃) deprotonates the phenol (pKa ~10) to generate the phenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the benzylic carbon of the electrophile.

-

Leaving Group Departure: The bromide ion is displaced.

The 4-nitro and 2-chloro substituents stabilize the transition state by withdrawing electron density from the ring, making the benzylic carbon highly susceptible to nucleophilic attack.

Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical SN2 attack and potential hydrolysis risk.

Strategic Considerations

Solvent & Base Selection

The choice of solvent/base system is dictated by the acidity of the phenol and the solubility of the electrophile.

| System | Components | Application Case | Pros | Cons |

| A (Standard) | Acetone / K₂CO₃ | Electron-rich or neutral phenols | Mild; Easy workup; Acetone is easy to remove. | Slow for sterically hindered phenols. |

| B (High Performance) | DMF / Cs₂CO₃ | Electron-poor phenols (e.g., nitrophenols) | High solubility; Cs⁺ "naked" anion effect increases rate. | DMF is hard to remove; Aqueous workup required. |

| C (Fast) | MeCN / K₂CO₃ | General purpose | Higher boiling point than acetone (faster reflux). | More expensive than acetone. |

Expert Recommendation: Start with System A (Acetone/K₂CO₃) . It is sufficient for 90% of substrates and offers the cleanest isolation. Use System B only if conversion is <50% after 12 hours.

Stoichiometry

-

Phenol: 1.0 equivalent

-

Electrophile: 1.1 – 1.2 equivalents (Slight excess accounts for minor hydrolysis).

-

Base: 1.5 – 2.0 equivalents (Ensures complete deprotonation and scavenges HBr).

Detailed Experimental Protocol

Safety Alert: 1-(Bromomethyl)-2-chloro-4-nitrobenzene is a potent lachrymator (tear gas effect) and skin irritant.

-

Engineering Control: All weighing and handling must occur inside a functioning fume hood.

-

PPE: Double nitrile gloves, safety goggles, and lab coat.

-

Decontamination: Wash glassware with ethanolic KOH to destroy residual alkylating agent before removing from the hood.

Protocol A: Standard Synthesis (Acetone Reflux)

Materials

-

Phenol derivative (1.0 mmol)

-

1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.1 mmol, 275 mg)

-

Potassium Carbonate (anhydrous, granular, 2.0 mmol, 276 mg)

-

Potassium Iodide (0.1 mmol, 16 mg) – Optional Finkelstein catalyst

-

Acetone (HPLC grade, anhydrous, 10 mL)

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Cool to room temperature under nitrogen (or argon) atmosphere.

-

-

Charging:

-

Add the Phenol (1.0 equiv) and Potassium Carbonate (2.0 equiv) to the flask.

-

Add Acetone (10 mL). Stir for 10–15 minutes at room temperature. Note: The solution may change color as the phenoxide forms.

-

-

Addition of Electrophile:

-

Add 1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.1 equiv) in one portion.

-

(Optional) Add Potassium Iodide (10 mol%) to accelerate the reaction via in-situ formation of the benzyl iodide.

-

-

Reaction:

-

Attach a reflux condenser.[1]

-

Heat the mixture to reflux (approx. 60°C oil bath temperature) with vigorous stirring.

-

Monitoring: Check TLC after 2 hours.

-

Eluent: Hexanes:Ethyl Acetate (typically 8:2 or 7:3).

-

Visualization: UV lamp (254 nm). The product will be less polar (higher Rf) than the starting phenol.

-

-

-

Work-up (Precipitation Method):

-

If the product precipitates:[2][3][4][5][6] Cool to room temperature. Pour the mixture into 50 mL of ice-water with stirring. The product often crashes out as a solid. Filter, wash with water, and dry.

-

If the product remains soluble: Filter off the solid K₂CO₃/KBr salts. Rinse the filter cake with acetone. Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude solid.

-

-

Purification:

-

Recrystallization is usually sufficient due to the high crystallinity imparted by the nitro group.

-

Solvent: Hot Ethanol or Ethanol/Water mixture.

-

Dissolve crude solid in minimum boiling ethanol, add water dropwise until turbidity persists, cool to 0°C.

-

Workflow Diagram

Figure 2: Operational workflow for the standard acetone reflux protocol.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Phenol is sterically hindered or electron-poor. | Switch solvent to DMF and heat to 80°C. Add Cs₂CO₃ instead of K₂CO₃. |

| Benzyl Alcohol Impurity | Hydrolysis of the bromide. | Ensure solvent is anhydrous . Minimize exposure to air.[7][8][9][10] Use fresh reagent. |

| C-Alkylation (Rare) | Phenoxide attacking via ring carbon (ambident nucleophile). | Use a polar aprotic solvent (DMF/DMSO) to solvate the cation, leaving the oxygen "naked" and more nucleophilic. |

| Oily Product | Product failed to crystallize. | Triturate the oil with cold Hexanes or Diethyl Ether to induce crystallization. |

References

-

Williamson, A. W. (1850).[11] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[12]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for SN2 mechanism and solvent effects).

-

Thermo Fisher Scientific. (2025).[10] Safety Data Sheet: 1-(Bromomethyl)-2-chloro-4-nitrobenzene. (Verified Safety Data).

-

BenchChem. (2025).[10][12] Technical Guide to 2-(Bromomethyl)-4-chloro-1-nitrobenzene. (Compound specific utility).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for benzyl ether synthesis).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. youtube.com [youtube.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. asianpubs.org [asianpubs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Strategic Chemoselectivity: Protecting Group Strategies for 1-(Bromomethyl)-2-chloro-4-nitrobenzene

Executive Summary: The Triad of Reactivity

1-(Bromomethyl)-2-chloro-4-nitrobenzene (CAS: 55661-38-6) is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its utility stems from its three distinct reactive handles, but this also presents a significant synthetic challenge. Successful utilization requires a rigid order of operations to prevent self-polymerization or chemoselectivity errors.

The Reactivity Triad:

-

Benzylic Bromide (

-Br): Highly electrophilic; susceptible to -

Aryl Chloride (

-Cl): Ortho-positioned; susceptible to Metal-Halogen Exchange or -

Nitro Group (

): Strongly electron-withdrawing; precursor to aniline; sensitive to reducing conditions.

This guide details three specific "protection" strategies: Masking the benzylic bromide, Protecting the nucleophilic partner, and Sequencing the nitro reduction (the "Safety Catch" strategy).

Strategic Decision Matrix

Before initiating synthesis, determine the primary target of your first modification. The high reactivity of the benzylic bromide dictates that it must either be reacted immediately or "masked."

Figure 1: Decision matrix for selecting the appropriate protection strategy based on the initial synthetic target.

Strategy 1: The "Mask and Restore" Protocol (Benzylic Protection)

Scenario: You need to perform an

Protocol: Acetolysis of Benzylic Bromide

| Reagent | Equivalents | Role |

| 1-(Bromomethyl)-2-chloro-4-nitrobenzene | 1.0 | Substrate |

| Sodium Acetate (NaOAc) | 1.5 - 2.0 | Nucleophile/Masking Agent |

| Glacial Acetic Acid (AcOH) | Solvent | Solvent/Catalyst |

| Tetrabutylammonium Bromide (TBAB) | 0.05 | Phase Transfer Catalyst (Optional) |

Step-by-Step:

-

Dissolution: Dissolve the substrate (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

-

Addition: Add anhydrous NaOAc (1.5 eq). If solubility is poor, add 5% DMF or use TBAB.

-

Reflux: Heat the mixture to reflux (

) for 2-4 hours. Monitor by TLC (The acetate is usually more polar than the bromide). -

Workup: Cool to RT. Pour onto ice water. The product, 2-chloro-4-nitrobenzyl acetate , typically precipitates as a solid. Filter and wash with water.

-

Restoration (Deprotection): To recover reactivity, hydrolyze with

/MeOH to the alcohol, then treat with

Why this works: The acetate group removes the electrophilic "hotspot," allowing nucleophiles to attack the aryl chloride (activated by the nitro group) without touching the benzylic position.

Strategy 2: The "Trojan Horse" Nucleophile (Amine Protection)

Scenario: Coupling the benzylic bromide with a diamine (e.g., piperazine) to create a linker. Challenge: The benzylic bromide is highly reactive.[1][2] Reacting with a free diamine leads to polymerization (A-B-A-B chains) or bis-alkylation. Solution: Use a Mono-Boc Protected Diamine .

Protocol: Controlled Alkylation

Reagents:

-

Substrate: 1-(Bromomethyl)-2-chloro-4-nitrobenzene (1.0 eq)

-

Nucleophile: N-Boc-piperazine (1.1 eq)

-

Base:

(2.5 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF (0.2 M)

Step-by-Step:

-

Preparation: Suspend

in MeCN. Add N-Boc-piperazine. Stir for 10 min. -

Addition: Add the benzylic bromide dropwise at

(ice bath). The reaction is exothermic. -

Reaction: Allow to warm to RT. Stir for 4-12 hours.

-

Note: DMF accelerates the reaction but makes workup harder. MeCN is cleaner.

-

-

Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/salts). Dry over

.[1] -

Deprotection: The Boc group remains on the distal amine. It can be removed later with TFA/DCM when the secondary amine is needed for the next step.

Strategy 3: The "Safety Catch" (Nitro Reduction)

Scenario: You need to convert the nitro group to an aniline.

Critical Warning: You CANNOT reduce the nitro group while the benzylic bromide is present. The resulting molecule (2-chloro-4-aminobenzyl bromide) will instantly undergo intermolecular

The Protocol: You must "catch" the benzylic position first (via alkylation or masking) before reduction.

Workflow: Alkylation Reduction

Figure 2: The mandatory "Safety Catch" sequence. The electrophile must be consumed before the nucleophilic aniline is generated.

Protocol: Chemoselective Nitro Reduction (Fe/ )

Use this method to preserve the Aryl-Cl bond.

-

Substrate: 1-alkyl-2-chloro-4-nitrobenzene derivative (product of Strategy 2).

-

Mixture: Dissolve substrate in EtOH/Water (3:1). Add

(5.0 eq) and Iron powder (Fe, 5.0 eq). -

Heat: Reflux (

) for 1-2 hours. -

Filtration: Filter hot through Celite to remove iron sludge.

-

Result: The nitro is converted to aniline. The benzylic position remains stable (as it was already alkylated/masked).

References

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.

-

ResearchGate. (2016). Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. Retrieved from [Link]

-

Organic Syntheses. (1936). p-Nitrobenzyl Bromide.[3] Org. Synth. 16, 54. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-nitrobenzyl bromide. Retrieved from [Link]

Sources

scale-up synthesis considerations for 1-(Bromomethyl)-2-chloro-4-nitrobenzene derivatives

Executive Summary

This guide details the process engineering and safety considerations for scaling up the synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene from 2-chloro-4-nitrotoluene. While bench-scale literature often utilizes Carbon Tetrachloride (

Critical Success Factor: The primary challenge in this synthesis is not conversion, but selectivity . The reaction kinetics favor a consecutive reaction pathway where the product (

Process Safety Assessment (Critical)

Before loading any reactor, the following hazards must be mitigated. This chemistry involves an exothermic radical chain reaction that is prone to thermal runaway .

Thermal Hazards & The "Induction" Trap

-

Hazard: Radical brominations often exhibit an "induction period"—a delay between reagent addition/heating and the actual onset of the reaction.

-

Scale-up Risk: On a large scale, if the full charge of NBS/Initiator is added and heated without reaction onset, the accumulation of potential energy can lead to a violent, instantaneous exotherm once the reaction finally "kicks off."

-

Control Strategy:

-

DSC Screening: Perform Differential Scanning Calorimetry (DSC) on the reaction mixture to identify the Onset Temperature (

) and Time to Maximum Rate ( -

Hot Start Protocol: Never add the initiator to a cold reactor. Heat the solvent/substrate mixture to reflux first, then add a portion (10%) of the initiator to verify off-gassing (

) and exotherm before adding the rest.

-

Chemical Incompatibility

-

NBS + DMF = Explosion: Never use N,N-Dimethylformamide (DMF) or DMAc as solvents for NBS brominations. This combination is known to undergo violent, autocatalytic decomposition.

-

Lachrymator: The product is a severe lachrymator (tear gas).

-

Engineering Control: All solid isolation must occur in a filtered glovebox or under a high-velocity local exhaust.

-

Neutralization: Keep a 10% aqueous Sodium Thiosulfate solution nearby to neutralize spills and wash equipment.

-

Synthetic Route Selection

We evaluate three methodologies for scale-up. Method B is recommended for standard pilot-plant batch reactors.

| Feature | Method A: Classical (Bench) | Method B: Optimized Batch (Recommended) | Method C: Continuous Flow |

| Reagent | NBS / AIBN | NBS / AIBN (or V-65) | |

| Solvent | Trifluorotoluene or Chlorobenzene | Acetonitrile | |

| Initiation | Reflux | Thermal (80-90°C) | Photochemical (LED) |

| Atom Econ. | Poor (Succinimide waste) | Moderate | High |

| Safety | Low (Carcinogen) | High (High Flashpoint Solvent) | Very High (Low Inventory) |

Why Trifluorotoluene (PhCF3)?

Unlike Acetonitrile (which can participate in side reactions) or Dichloromethane (low boiling point, poor kinetics), Trifluorotoluene offers a high boiling point (102°C), excellent stability toward radicals, and density characteristics that aid in phase separation during workup.

Reaction Mechanism & Impurity Logic

Understanding the kinetic competition is vital. The electron-withdrawing nitro group deactivates the ring, but the benzylic radical is still prone to over-bromination.

Figure 1: Reaction pathway showing the "Series Reaction" challenge. As the concentration of Product increases, the probability of the radical attacking the Product instead of the Starting Material increases.

Detailed Protocol: Batch Scale-Up (1 kg Basis)

Objective: Synthesize 1-(Bromomethyl)-2-chloro-4-nitrobenzene with <5% bis-impurity.

Materials

-

Substrate: 2-Chloro-4-nitrotoluene (1.0 kg, 5.83 mol)

-

Reagent: N-Bromosuccinimide (NBS) (1.09 kg, 6.12 mol, 1.05 equiv) - Ensure free of yellow color (

free). -

Initiator: AIBN (Azobisisobutyronitrile) (19 g, 2 mol%) OR V-65 (2,2'-Azobis(2,4-dimethylvaleronitrile)) for lower temp initiation.

-

Solvent: Trifluorotoluene (5.0 L) or Chlorobenzene.

Step-by-Step Procedure

-

Reactor Setup: Use a glass-lined reactor equipped with a reflux condenser, mechanical stirrer (PBT blade), nitrogen inlet, and a solids addition port (or slurry feed).

-

Charging: Charge 2-Chloro-4-nitrotoluene and Trifluorotoluene. Start agitation.

-

Inertion: Purge headspace with Nitrogen for 15 minutes to remove Oxygen (Oxygen is a radical scavenger and will delay initiation).

-

Heating: Heat the mixture to 85°C .

-

Addition I (NBS): Add 50% of the NBS (0.545 kg).

-

Initiation (The Critical Step):

-

Add 10% of the AIBN (1.9 g) dissolved in a small amount of solvent.

-

WAIT: Monitor the internal temperature. A distinct exotherm (1-3°C rise) and gas evolution (

) indicates initiation. -

Troubleshooting: If no exotherm after 15 mins, add another 5% initiator. Do NOT add more NBS until initiation is confirmed.

-

-

Propagation: Once initiated, add the remaining NBS and AIBN in 4 portions over 2 hours, maintaining temperature at 85-90°C.

-

Why portions? Keeps the radical concentration steady and prevents thermal spikes.

-

-

Monitoring: Sample every 30 minutes for HPLC.

-

Stop Criteria: Terminate reaction when Starting Material is < 10-15% OR Bis-impurity reaches 5%. Do not chase 100% conversion.

-

-

Quench: Cool reactor to 20°C. The reaction stops when heat is removed.

Work-up and Purification

The succinimide byproduct is insoluble in Trifluorotoluene/Chlorobenzene at room temperature.

-

Filtration: Filter off the solid succinimide. Wash the cake with solvent.

-

Washing: Wash the organic filtrate with:

-

Water (2 x 1 L)

-

5% Sodium Thiosulfate (to remove residual

color) -

Brine.

-

-

Solvent Swap / Crystallization:

-

Distill off the reaction solvent under reduced pressure.

-

Recrystallization Solvent: 2-Propanol (IPA) or a Heptane/Ethyl Acetate (9:1) mixture.

-

Dissolve crude oil in hot IPA (approx 3 L).

-

Cool slowly to 0-5°C. The mono-bromo product crystallizes; the bis-impurity and unreacted starting material largely remain in the mother liquor.[1]

-

-

Drying: Dry solids in a vacuum oven at 35°C (low temp to avoid sublimation/degradation).

Process Flow Diagram

Figure 2: Unit operations for the isolation of 2-chloro-4-nitrobenzyl bromide.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction stalls at 60% conversion | Oxygen ingress or Initiator depletion | Repurge with |

| High Bis-Impurity (>10%) | Over-cooking or high local concentration | Stop reaction earlier (80% conv); Improve agitation; Add NBS slower. |

| Product is Red/Brown | Residual | Wash organic layer with 10% |

| Low Yield after Cryst. | Product too soluble in mother liquor | Use a more non-polar solvent mix (increase Heptane ratio); Cool to -10°C. |

References

-

Wohl-Ziegler Reaction Overview: Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. Chem. Rev.[2]1948 , 43, 271. Link

-

Solvent Effects in Radical Bromination: Offermann, D. A.; McKown, S.; et al. Solvents for Radical Reactions: A Green Chemistry Approach. Org.[2][3] Process Res. Dev.2018 , 22, 1555.[4] (Validates Trifluorotoluene as a green alternative to

). - Safety of Radical Reactions: Stoessel, F. Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH, 2008.

-

Scale-Up of Benzylic Bromination: Podgoršek, A. et al. Industrial Scale-Up of Benzylic Bromination. Org.[2][3] Process Res. Dev.2009 , 13, 952. Link

-

General Nitrobenzyl Bromide Synthesis: Organic Syntheses, Coll. Vol. 2, p. 443 (1943); Vol. 16, p. 54 (1936). (Foundational protocol for nitro-substituted toluenes). Link

Sources

Troubleshooting & Optimization

minimizing byproduct formation in the synthesis of 1-(Bromomethyl)-2-chloro-4-nitrobenzene

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(bromomethyl)-2-chloro-4-nitrobenzene. The primary synthetic route discussed is the radical bromination of 2-chloro-4-nitrotoluene, a common yet nuanced transformation. This resource aims to equip you with the knowledge to anticipate and resolve experimental challenges, thereby minimizing byproduct formation and maximizing yield and purity.

Introduction to the Synthesis

The conversion of 2-chloro-4-nitrotoluene to 1-(bromomethyl)-2-chloro-4-nitrobenzene is most effectively achieved via a benzylic bromination reaction. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, is the preferred method for this transformation.[1][2] The reaction proceeds through a free radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group, leading to the desired product.[3]

Understanding the delicate balance of this radical reaction is paramount to success. The electron-withdrawing nature of the nitro and chloro groups on the aromatic ring deactivates the benzylic position, making the reaction more challenging to control than with electron-rich substrates. Consequently, issues such as incomplete conversion, over-bromination, and aromatic bromination are common pitfalls.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the synthesis of 1-(bromomethyl)-2-chloro-4-nitrobenzene.

Q1: My reaction is not initiating. What are the likely causes?

-

Inactive Radical Initiator: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), has a finite shelf life and can decompose over time. Ensure you are using a fresh batch of the initiator.

-

Insufficient Temperature: Radical initiators require a specific temperature range to decompose and generate the initial radicals. For AIBN, this is typically around 70-80 °C. Ensure your reaction is heated to the appropriate temperature.

-

Presence of Inhibitors: The starting material or solvent may contain radical inhibitors. Purifying the 2-chloro-4-nitrotoluene and using a freshly distilled, inert solvent can mitigate this issue.

Q2: I am observing a significant amount of unreacted starting material. How can I improve the conversion?

-

Sub-stoichiometric NBS: Ensure you are using a slight excess of NBS (typically 1.05-1.1 equivalents). However, be cautious as a large excess can lead to over-bromination.

-

Inadequate Reaction Time: While monitoring by TLC or GC-MS is crucial, ensure the reaction is allowed to proceed for a sufficient duration. The deactivating groups on the aromatic ring can slow down the reaction rate.

-

Poor Solubility: Ensure that the NBS is not fully dissolved at the start of the reaction. The reaction relies on a low, steady concentration of bromine, which is generated in-situ.[4]

Q3: My crude product contains a significant amount of the dibrominated byproduct. How can I prevent this?

The formation of 1-(dibromomethyl)-2-chloro-4-nitrobenzene is a common issue and arises from the further reaction of the desired product with bromine radicals. To minimize this:

-

Control NBS Stoichiometry: Use no more than 1.1 equivalents of NBS.

-